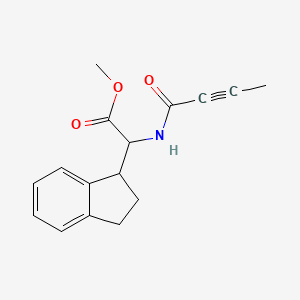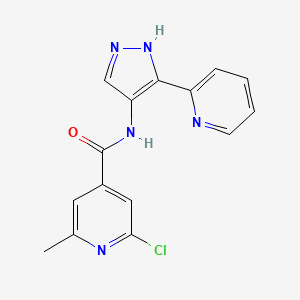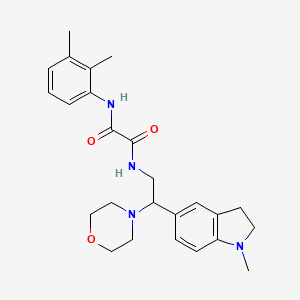
Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate, also known as MDIA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. MDIA is a derivative of indene, a bicyclic hydrocarbon, and has been synthesized using various methods.
作用機序
The mechanism of action of Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate is not fully understood, but it is believed to act as a modulator of various biological pathways. Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate can improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate in lab experiments include its ease of synthesis and its potential as a building block for the synthesis of novel materials. However, the limitations of using Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate. One potential direction is the investigation of its potential as a drug candidate for the treatment of Alzheimer's disease. Another direction is the synthesis of novel materials using Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate as a building block. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate and its potential toxicity.
合成法
Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate has been synthesized using a variety of methods, including the reaction of 2,3-dihydro-1H-inden-1-one with ethyl 2-butynoate, followed by the reduction of the resulting product with sodium borohydride. Another method involves the reaction of 2,3-dihydro-1H-inden-1-one with ethyl 2-butynoate in the presence of a palladium catalyst.
科学的研究の応用
Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In material science, Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate has been studied for its potential use as a building block for the synthesis of novel materials. In organic synthesis, Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate has been used as a reagent in various reactions.
特性
IUPAC Name |
methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-3-6-14(18)17-15(16(19)20-2)13-10-9-11-7-4-5-8-12(11)13/h4-5,7-8,13,15H,9-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGSSSXDBVVZAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C1CCC2=CC=CC=C12)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(but-2-ynamido)-2-(2,3-dihydro-1H-inden-1-yl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2883619.png)
![N-(2,3-dimethylphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2883621.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2883624.png)


![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2883628.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2883630.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate](/img/structure/B2883632.png)

![7-(3,4-dichlorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2883635.png)
![tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2883636.png)
![3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2883637.png)
